N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
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Overview
Description
“N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide” is a chemical compound with the CAS Number: 477872-12-1. It has a molecular weight of 246.29 and its IUPAC name is N’-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide .
Molecular Structure Analysis
Quantum mechanical calculations of ground state energy, vibration wavenumbers, and electronic absorption wavelengths of similar compounds have been performed using Gaussian 09 program . The highest occupied and lowest unoccupied molecular orbital (HOMO and LUMO) energies have also been calculated .Scientific Research Applications
Antiviral and Antimicrobial Applications
- Antiviral Activity : Some derivatives of 1,2,3-thiadiazole-4-carbohydrazide exhibit antiviral activities. For instance, certain compounds have shown effectiveness against tobacco mosaic virus (Wu Mao et al., 2012).
- Antimicrobial Properties : Various studies have synthesized derivatives that display significant antimicrobial properties. This includes activity against bacteria like Staphylococcus aureus and fungi like Candida albicans (Baby Ramana Mutchu et al., 2018), (B. Tiperciuc et al., 2012).
Anticancer Applications
- Cytotoxicity Against Cancer Cells : Several studies have investigated the cytotoxic properties of thiadiazole derivatives against various cancer cell lines. Compounds like 2,6-dimethyl-N'-substituted phenylmethylene-imidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazides have shown potential in inhibiting the growth of cancer cells (N. Terzioğlu & A. Gürsoy, 2003).
- Synthesis of Anticancer Agents : The creation of novel pharmacophores containing thiazole moiety, derived from thiadiazole carbohydrazides, has been explored for their potential as anticancer agents (S. M. Gomha et al., 2017).
Miscellaneous Applications
- Chemical Sensor Development : Some derivatives are used in the development of chemosensors, with potential applications in detecting metals like Al3+ and Zn2+ (Junhua Sun et al., 2015).
- Synthesis of Mesogenic Compounds : The synthesis of mesogenic oxadiazoles and thiadiazoles, potentially useful in materials science and liquid crystal technology, has been reported (A. K. Prajapati & V. Modi, 2010).
Safety and Hazards
Properties
IUPAC Name |
N-[(Z)-(4-methylphenyl)methylideneamino]thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-8-2-4-9(5-3-8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16)/b12-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHHSQNYJUQVNF-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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